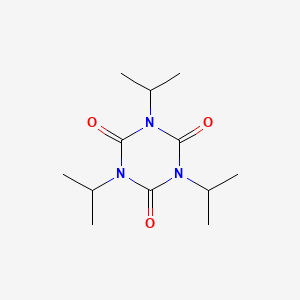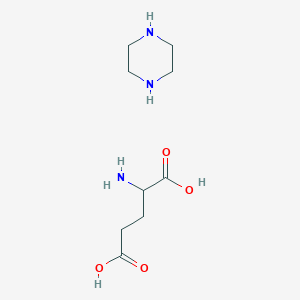
2-aminopentanedioic acid;piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-aminopentanedioic acid, also known as L-glutamic acid, is an α-amino acid that plays a crucial role in various biochemical processes. Piperazine is an organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. Both compounds have significant applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: 2-aminopentanedioic acid can be synthesized through several methods, including the hydrolysis of proteins and the fermentation of certain bacteria. Industrial production often involves the fermentation of glucose using Corynebacterium glutamicum, which produces high yields of L-glutamic acid .
Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by the reduction of pyrazine with sodium in ethanol . These methods provide efficient routes to obtain piperazine in high purity.
化学反応の分析
Types of Reactions: 2-aminopentanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions include derivatives such as γ-aminobutyric acid (GABA) and other amino acids .
Piperazine undergoes reactions such as cyclization, substitution, and addition. It reacts with alkyl halides to form N-alkylpiperazines and with carbonyl compounds to form piperazine derivatives. These reactions are often carried out under mild conditions using catalysts like palladium or ruthenium .
科学的研究の応用
2-aminopentanedioic acid is widely used in scientific research due to its role as a neurotransmitter and its involvement in protein synthesis. It is used in studies related to neurodegenerative diseases, metabolic disorders, and as a building block for peptide synthesis .
Piperazine and its derivatives have significant applications in medicinal chemistry. They are used as anthelmintic agents to treat parasitic infections and as intermediates in the synthesis of various pharmaceuticals, including antipsychotics and antihistamines . Piperazine derivatives also show promise in cancer research and as potential treatments for neurological disorders .
作用機序
2-aminopentanedioic acid acts as an excitatory neurotransmitter in the central nervous system by binding to glutamate receptors. This binding leads to the activation of ion channels and subsequent neuronal excitation. It also plays a role in the synthesis of other neurotransmitters and in cellular metabolism .
Piperazine exerts its effects by binding to GABA receptors on muscle membranes, causing hyperpolarization and flaccid paralysis of parasitic worms. This mechanism allows the host body to expel the parasites easily .
類似化合物との比較
2-aminopentanedioic acid is similar to other α-amino acids like aspartic acid and glycine. its unique role as a neurotransmitter and its involvement in various metabolic pathways distinguish it from other amino acids .
Piperazine is similar to other nitrogen-containing heterocycles like piperidine and pyrrolidine. Its unique structure, with two nitrogen atoms in a six-membered ring, provides distinct chemical properties and biological activities compared to other heterocycles .
Conclusion
2-aminopentanedioic acid and piperazine are versatile compounds with significant applications in various scientific fields. Their unique chemical properties and biological activities make them valuable tools in research and industry.
特性
CAS番号 |
66034-16-0 |
|---|---|
分子式 |
C9H19N3O4 |
分子量 |
233.27 g/mol |
IUPAC名 |
2-aminopentanedioic acid;piperazine |
InChI |
InChI=1S/C5H9NO4.C4H10N2/c6-3(5(9)10)1-2-4(7)8;1-2-6-4-3-5-1/h3H,1-2,6H2,(H,7,8)(H,9,10);5-6H,1-4H2 |
InChIキー |
AZDSMVLIYXVHGZ-UHFFFAOYSA-N |
正規SMILES |
C1CNCCN1.C(CC(=O)O)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14460513.png)
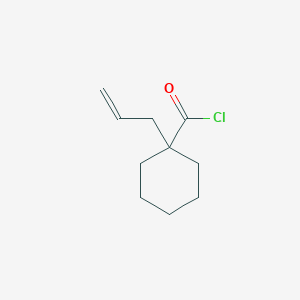
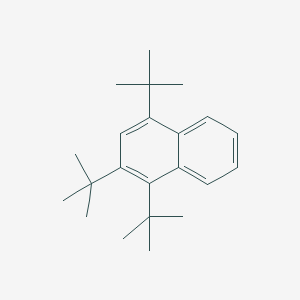
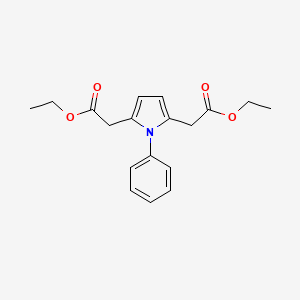
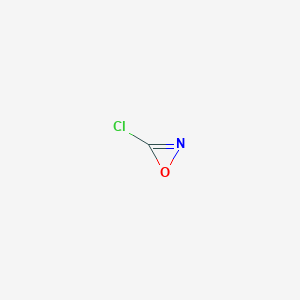

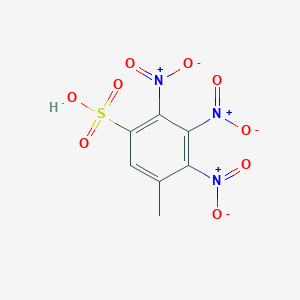
![[(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)oxy](trimethyl)silane](/img/structure/B14460553.png)
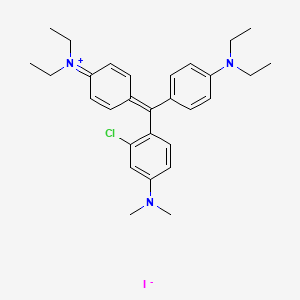


![[4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride](/img/structure/B14460576.png)
